molecular formula C19H23N3O2 B12921988 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1-phenyl-3,6,7-trimethyl- CAS No. 40678-92-0

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1-phenyl-3,6,7-trimethyl-

Cat. No.: B12921988
CAS No.: 40678-92-0
M. Wt: 325.4 g/mol
InChI Key: ZATBNAGZUQROCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-butyl-3,6,7-trimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with butyl, trimethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3,6,7-trimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with pyrimidine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-butyl-3,6,7-trimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups .

Scientific Research Applications

5-butyl-3,6,7-trimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-butyl-3,6,7-trimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of kinase activity, modulation of signal transduction, and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-butyl-3,6,7-trimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

40678-92-0

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

5-butyl-3,6,7-trimethyl-1-phenylpyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H23N3O2/c1-5-6-12-15-13(2)20(3)17-16(15)18(23)21(4)19(24)22(17)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3

InChI Key

ZATBNAGZUQROCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(C2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.